molecular formula C19H16F3NO3 B11604205 2,2,2-Trifluoro-1-[1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl]ethanone CAS No. 626205-52-5

2,2,2-Trifluoro-1-[1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl]ethanone

Cat. No.: B11604205
CAS No.: 626205-52-5
M. Wt: 363.3 g/mol
InChI Key: VVLKMMVOFZFKBH-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl]ethanone is a complex organic compound characterized by the presence of trifluoromethyl, methoxyphenoxy, and indole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by the methoxyphenoxy group.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The applications of 2,2,2-Trifluoro-1-[1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl]ethanone span several fields:

Medicinal Chemistry

This compound has been investigated for its potential antimicrobial and anticancer properties. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development.

Research indicates that this compound may serve as a biochemical probe due to its ability to modulate enzyme activity and interact with various receptors. In vitro studies have shown promising results in terms of cell growth inhibition against various cancer cell lines .

Organic Synthesis

It acts as a building block in the synthesis of more complex organic molecules. The unique structural characteristics enable the creation of derivatives that can be explored for additional biological activities .

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

  • Anticancer Activity : A study evaluated the compound's efficacy against human tumor cells, revealing significant antitumor activity with mean GI50 values indicating effective growth inhibition .
  • Pharmaceutical Intermediate : The compound has been explored as an intermediate in synthesizing active pharmaceutical ingredients like Carvedilol and Tamsulosin .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The indole core may interact with various enzymes and receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-[1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl]ethanone is unique due to the combination of its trifluoromethyl, methoxyphenoxy, and indole groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

2,2,2-Trifluoro-1-[1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl]ethanone is a complex compound that combines a trifluoromethyl group with an indole structure and a methoxyphenoxy side chain. This unique structural arrangement is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and biochemical research.

Chemical Structure and Properties

The molecular formula of this compound is C18H18F3N O3, with a molecular weight of approximately 363.3 g/mol. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of organic compounds, while the indole moiety often contributes to various biological activities, including antimicrobial and anticancer properties.

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, compounds with similar indole structures have shown preferential suppression of rapidly dividing cells such as A549 lung cancer cells .
  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on enzymes like indoleamine 2,3-dioxygenase (IDO), which plays a role in immune escape mechanisms in cancer. Modifications to the indole structure can significantly enhance IDO inhibitory potency .
  • Antimicrobial Properties : Similar compounds have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the methoxyphenoxy group may contribute to enhanced interaction with microbial targets .

Mechanistic Insights

The mechanism of action for this compound likely involves the following pathways:

  • Interaction with Biological Targets : The trifluoromethyl and indole groups may facilitate binding to specific receptors or enzymes involved in cellular signaling pathways.
  • Molecular Docking Studies : Computational studies have shown that substituted indoles can effectively bind to target proteins involved in cancer progression and microbial resistance. This suggests that modifications to the compound's structure could optimize its binding affinity and biological efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyCompoundFindings
Indole derivativesShowed significant inhibition against S. aureus with MIC values as low as 1 μg/mL against MRSA strains.
IDO inhibitorsModifications led to improved potency in inhibiting IDO activity, suggesting potential for immunomodulatory effects in cancer therapy.
Triazole derivativesDemonstrated antibacterial activity against multiple Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial potential.

Properties

CAS No.

626205-52-5

Molecular Formula

C19H16F3NO3

Molecular Weight

363.3 g/mol

IUPAC Name

2,2,2-trifluoro-1-[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]ethanone

InChI

InChI=1S/C19H16F3NO3/c1-25-13-6-8-14(9-7-13)26-11-10-23-12-16(18(24)19(20,21)22)15-4-2-3-5-17(15)23/h2-9,12H,10-11H2,1H3

InChI Key

VVLKMMVOFZFKBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F

Origin of Product

United States

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